molecular formula C6H7BrN2O4S B13068916 methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No.: B13068916
M. Wt: 283.10 g/mol
InChI Key: AKYKRVQOXZQCBZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by sulfonation and esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products

Scientific Research Applications

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
  • Methyl 5-chloro-4-sulfamoyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and sulfonamide groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

Methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a bromine atom and a sulfamoyl group, which contributes to its reactivity and biological properties. The compound's structure can be represented as follows:

C9H8BrN2O4S\text{C}_9\text{H}_8\text{Br}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfamoyl group can form hydrogen bonds, enhancing binding affinity to target proteins. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.

Targeted Pathways

Research indicates that compounds with similar structures can influence multiple biochemical pathways:

  • Antimicrobial Activity : Structurally related pyrrole derivatives have demonstrated significant antimicrobial effects, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Properties : Certain pyrrole derivatives exhibit cytotoxic effects against cancer cell lines, likely through induction of apoptosis or cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity IC50 (µM) Cell Line/Organism Reference
Antibacterial3.12 - 12.5Staphylococcus aureus
Anticancer (MCF-7)21.3 - 28.3Human breast cancer
Antiviral (HBV)NAHepatitis B virus

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The compound showed potent activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics such as ciprofloxacin .
  • Anticancer Potential : In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 and A549. Results indicated significant growth inhibition, with IC50 values suggesting that the compound could be a candidate for further development as an anticancer agent .
  • Mechanistic Insights : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed favorable binding affinities, supporting its potential as a therapeutic agent .

Properties

Molecular Formula

C6H7BrN2O4S

Molecular Weight

283.10 g/mol

IUPAC Name

methyl 5-bromo-4-sulfamoyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C6H7BrN2O4S/c1-13-6(10)3-2-4(5(7)9-3)14(8,11)12/h2,9H,1H3,(H2,8,11,12)

InChI Key

AKYKRVQOXZQCBZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N1)Br)S(=O)(=O)N

Origin of Product

United States

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